

Crystal Structure Analysis of 2-Carbamoylpyridine-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

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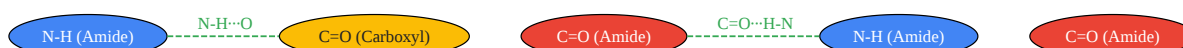
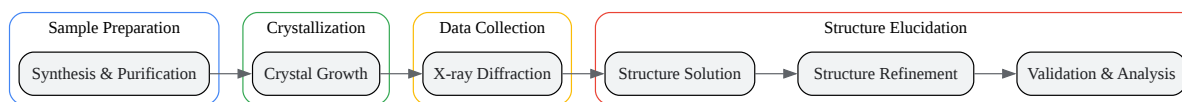
Disclaimer: As of the latest literature search, a published single-crystal X-ray diffraction study for **2-Carbamoylpyridine-3-carboxylic acid** is not available. This guide provides a comprehensive, generalized experimental protocol for the crystal structure analysis of such a small organic molecule. To illustrate the data presentation and analysis, this document uses the crystallographic data of a closely related analogue, 2-(Benzylcarbamoyl)nicotinic acid.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals, a precise knowledge of the crystal structure of an active pharmaceutical ingredient (API) is critical for identifying polymorphs, understanding solubility and dissolution rates, and designing targeted molecular interactions. **2-Carbamoylpyridine-3-carboxylic acid**, a substituted nicotinic acid derivative, possesses functional groups capable of forming a rich network of intermolecular interactions, making its crystal structure of significant interest. This technical guide outlines the methodologies involved in the crystal structure analysis of small organic molecules like **2-Carbamoylpyridine-3-carboxylic acid**.

Experimental Protocols

A typical workflow for the crystal structure analysis of a small organic molecule is depicted below.



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